molecular formula C13H13N3O2S2 B11777285 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine

5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11777285
M. Wt: 307.4 g/mol
InChI Key: JBBWPDXCIQTBPX-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core substituted with a methylsulfonyl group and an o-tolyl group

Preparation Methods

The synthesis of 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[2,3-c]pyrazole core, followed by the introduction of the methylsulfonyl and o-tolyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved could include key signaling molecules or metabolic pathways that are critical for the desired biological activity.

Comparison with Similar Compounds

When compared to similar compounds, 5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine stands out due to its unique structural features and potential applications. Similar compounds may include other thienopyrazoles or sulfonyl-substituted pyrazoles. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. Some similar compounds include 3-m-Tolyl-1H-pyrazol-5-amine and 5-Fluoro-1H-pyrazol-3-amine .

Properties

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

4-(2-methylphenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C13H13N3O2S2/c1-7-5-3-4-6-8(7)9-10-11(14)15-16-12(10)19-13(9)20(2,17)18/h3-6H,1-2H3,(H3,14,15,16)

InChI Key

JBBWPDXCIQTBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(SC3=NNC(=C23)N)S(=O)(=O)C

Origin of Product

United States

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